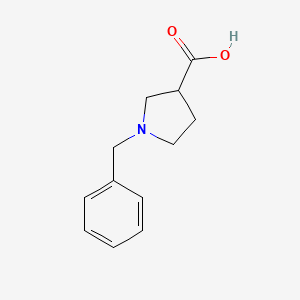

1-benzylpyrrolidine-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRDUQNUBMAYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404946 | |

| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-18-0 | |

| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Benzylpyrrolidine-3-carboxylic Acid

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological significance of this compound. This versatile compound serves as a crucial building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Physicochemical Properties

This compound is a chiral molecule that exists as (R) and (S) enantiomers, as well as a racemic mixture. Its fundamental properties are summarized below. The data presented often refers to a specific enantiomer, which is noted where applicable.

Data Summary

The quantitative physicochemical properties of this compound are detailed in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Notes / Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| CAS Number | 5731-18-0 (Racemate) | |

| 161659-80-9 ((S)-enantiomer) | [1] | |

| 1082055-65-9 ((R)-enantiomer HCl salt) | [2] | |

| Appearance | White to yellowish solid | For (S)-enantiomer.[1] |

| Melting Point | 79-83 °C | For (S)-enantiomer.[1] |

| Boiling Point | 343.1 ± 35.0 °C | Predicted value.[1] |

| Density | 1.205 ± 0.06 g/cm³ | Predicted value.[1] |

| pKa | 3.83 ± 0.20 | Predicted value.[1] |

| Flash Point | 161.3 °C | [1] |

| Vapor Pressure | 2.76 x 10⁻⁵ mmHg at 25°C | [1] |

| Solubility | Readily soluble in organic solvents. | General solubility for carboxylic acids.[1][3] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is crucial for their application in pharmaceuticals. Asymmetric hydrogenation is a key method for achieving high enantiomeric purity.

General Synthesis Workflow

The following diagram outlines a generalized workflow for the enantioselective synthesis of this compound derivatives, based on established protocols for related structures.[4][5]

Caption: Generalized workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol: Enantioselective Hydrogenation

This protocol is adapted from the synthesis of structurally related (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids.[4][5]

-

Reactor Setup: A high-pressure autoclave (e.g., Hastelloy C4, 2-L) is charged with the starting material, 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (approx. 86 mmol), a chiral ruthenium catalyst such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (S/C ratio ~1000-2000), and a suitable solvent like methanol (approx. 0.9 L) under an inert argon atmosphere.

-

Hydrogenation: The autoclave is sealed and pressurized with hydrogen gas to a specified pressure (e.g., 40 bar). The reaction mixture is stirred and heated to a controlled temperature (e.g., 30°C) for a duration sufficient to ensure high conversion (e.g., 18 hours). The temperature may be subsequently increased (e.g., to 60°C) for a shorter period (e.g., 2 hours) to drive the reaction to completion.

-

Work-up and Isolation: After cooling and carefully releasing the pressure, the resulting product suspension is typically evaporated to dryness.

-

Purification: The crude product can be purified by adjusting the pH of an aqueous solution to make it alkaline, followed by extraction with an organic solvent to remove catalyst residues. The desired product is then precipitated from the aqueous layer by adjusting the pH to its isoelectric point.

Biological Activity and Applications in Drug Development

This compound and its derivatives are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structure, which allows for precise orientation of functional groups for interaction with biological targets.[6]

Key Applications:

-

Neurological Disorders: It serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[2][7]

-

Analgesics and Anti-inflammatory Agents: The scaffold is utilized in the design of novel pain and inflammation modulators.[7][8]

-

Metabolic Diseases: Derivatives have shown significant potential in treating metabolic disorders like type 2 diabetes.[6]

Mechanism of Action: PPAR Agonism

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptors PPARα and PPARγ.[6] These nuclear receptors are critical regulators of lipid and glucose metabolism.

-

PPARα Activation: Primarily lowers triglyceride levels.

-

PPARγ Activation: Improves insulin sensitivity and lowers blood glucose.

The dual agonism of these compounds makes them promising candidates for treating type 2 diabetes by simultaneously addressing dyslipidemia and hyperglycemia.[6]

Caption: Signaling pathway for PPARα/γ agonism by this compound derivatives.

Safety and Handling

This compound is classified as an acute toxicant (oral) and a potential skin sensitizer. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place, typically between 2-8°C.[1]

References

- 1. (3S)-1-Benzylpyrrolidine-3-carboxylic acid [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride: A Technical Guide for Drug Development

Introduction: (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of pyrrolidine, a privileged scaffold in drug discovery, its rigid, three-dimensional structure is ideal for exploring pharmacophore space.[1] This compound serves as a crucial intermediate in the stereoselective synthesis of complex, biologically active molecules.[2] Its inherent chirality, coupled with the functional handles of a secondary amine and a carboxylic acid, provides a versatile platform for creating diverse molecular architectures, particularly for therapeutics targeting neurological disorders.[2][3]

This technical guide outlines the physicochemical properties, core applications, and synthetic utility of (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride, providing researchers and drug development professionals with a comprehensive overview of its role in modern pharmaceutical science.

Physicochemical Properties

The fundamental properties of (R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride are summarized below. This data is essential for its application in synthesis and as an analytical standard.[3]

| Property | Value | Reference(s) |

| CAS Number | 1082055-65-9 | [3] |

| Molecular Formula | C₁₂H₁₅NO₂·HCl | [3] |

| Molecular Weight | 241.72 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 99% | [3] |

| Storage Conditions | 0-8 °C | [3] |

Core Applications in Drug Discovery and Research

(R)-1-benzylpyrrolidine-3-carboxylic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but is a high-value starting material and intermediate.

-

Chiral Building Block: Its primary application is as a chiral building block for the synthesis of enantiomerically pure compounds.[3] The pyrrolidine ring is a core component of numerous drugs, and using a pre-existing chiral scaffold like this compound avoids the need for complex asymmetric synthesis or costly chiral resolution steps later in the synthetic sequence.[2]

-

Intermediate for Neurological Drugs: The compound is a key intermediate in the development of pharmaceuticals targeting neurological disorders.[3] Its structure allows for the modulation of receptor activity, making it a promising scaffold for drugs aimed at treating conditions like depression and anxiety or enhancing cognitive function.[3]

-

Biochemical Research: Researchers utilize this compound and its derivatives to investigate neurotransmitter systems, contributing to a deeper understanding of brain function and the mechanisms of mental health conditions.[3]

-

Analytical Reference Standard: Due to its stable, pure form, it can be used as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) to ensure the accurate quantification of related compounds in complex mixtures.[3]

The logical flow from this chiral building block to a final drug candidate is a foundational concept in modern medicinal chemistry.

Synthetic Utility and Experimental Protocols

The synthetic power of (R)-1-benzylpyrrolidine-3-carboxylic acid and related structures comes from the orthogonal reactivity of the secondary amine and carboxylic acid groups. The amine is typically protected before the carboxylic acid is modified (e.g., via amide coupling), or vice-versa.

Representative Experimental Protocol: Synthesis of a Related Pyrrolidine Derivative

Workflow Overview: This synthesis involves the activation of a hydroxyl group via mesylation, followed by its displacement with ammonia to install the amine group with an inversion of stereochemistry.

Step 1: Preparation of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester [4]

-

Dissolve 34.1 g of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and 29.2 ml of triethylamine in 300 ml of ethyl acetate under an argon atmosphere.

-

Cool the solution to 0-5°C.

-

Add a solution of 3.91 ml of mesyl chloride in 20 ml of ethyl acetate dropwise over 30 minutes.

-

Stir the resulting suspension at 0-5°C for 1.5 hours, followed by stirring at room temperature for 16 hours.

-

Dilute the suspension with 150 ml of water and stir for 10 minutes.

-

Separate the organic phase and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate the filtrate to yield the mesylated intermediate (50.4 g).

Step 2: Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate [4]

-

Place 5.0 g of the mesylated intermediate from Step 1 into a high-pressure autoclave.

-

Evacuate the autoclave and backfill with argon four times.

-

Cool the vessel in an acetone/CO₂ bath.

-

Introduce liquid ammonia into the autoclave.

-

Heat the reaction to 150°C, reaching a pressure of 1.32 x 10⁷ Pa.

-

Stir the reaction mixture for 2 hours under these conditions.

-

After cooling the autoclave, take up the residue in methylene chloride.

-

Filter the resulting suspension and concentrate the filtrate to yield the final product as a pale yellow oil (3.32 g, enantiomeric excess of 97%).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

Probing the Pharmacological Landscape of the 1-Benzylpyrrolidine-3-Carboxylic Acid Scaffold: A Technical Overview of Derivative Mechanisms

For Immediate Release

While 1-benzylpyrrolidine-3-carboxylic acid is a well-established and versatile scaffold in medicinal chemistry, a comprehensive review of available scientific literature reveals a notable absence of data concerning its intrinsic mechanism of action. Its primary utility lies in its role as a foundational molecular framework for the synthesis of a diverse array of pharmacologically active derivatives. This technical guide consolidates the current understanding of the mechanisms of action for key derivatives of this compound, providing researchers, scientists, and drug development professionals with a detailed overview of the therapeutic potential unlocked by this versatile chemical entity.

Dopamine D2 Receptor Antagonism: A Key to Neuroleptic Potential

A significant derivative, cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide, has been identified as a potent antagonist of the dopamine D2 receptor. This finding is critical for the development of novel antipsychotic agents.

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (Kd) |

| cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide | Dopamine D2 | 0.04 nM[1] |

Experimental Protocols

In Vitro Competitive Binding Assay: The binding affinity of the test compound for dopamine D2 receptors was determined using a competitive binding assay with [3H]spiperone as the radioligand. The experiments were conducted using rat striatal synaptosomal membranes. The assay buffer contained Tris-HCl (50 mM, pH 7.4), NaCl (120 mM), KCl (5 mM), CaCl2 (2 mM), MgCl2 (1 mM), and ascorbic acid (0.1%). Membranes were incubated with the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of a known D2 antagonist. After incubation, the membranes were filtered and washed, and the bound radioactivity was quantified by liquid scintillation counting. The Kd value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Signaling Pathway

Caption: Antagonism of the Dopamine D2 Receptor by a 1-benzylpyrrolidine derivative.

Induction of Apoptosis via Caspase-3 Activation: A Potential Anticancer Strategy

A series of 1-benzylpyrrolidin-3-ol analogues have demonstrated the ability to induce apoptosis in cancer cells. The underlying mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

Experimental Protocols

Cell Viability Assay: The cytotoxic effects of the 1-benzylpyrrolidin-3-ol analogues were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added, and the resulting formazan crystals were dissolved in a solubilization buffer. The absorbance was measured at a specific wavelength to determine cell viability relative to untreated controls.

Caspase Activity Assay: Caspase-3 activity was measured using a fluorometric assay. Cell lysates from treated and untreated cells were incubated with a specific caspase-3 substrate conjugated to a fluorescent reporter. The cleavage of the substrate by active caspase-3 results in the release of the fluorophore, and the fluorescence intensity was measured using a fluorometer. The increase in fluorescence is proportional to the caspase-3 activity.

Signaling Pathway

Caption: Induction of apoptosis by 1-benzylpyrrolidin-3-ol analogues via caspase-3 activation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Targeting Metabolic Diseases

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual agonism is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia.

Experimental Protocols

Trans-activation Assay: The agonist activity of the compounds on PPARα and PPARγ was determined using a cell-based trans-activation assay. Cells were co-transfected with expression vectors for the respective PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase). Transfected cells were treated with the test compounds, and the reporter gene activity was measured to quantify the level of receptor activation.

Signaling Pathway

Caption: Mechanism of PPARα/γ agonism by 4-benzylpyrrolidine-3-carboxylic acid derivatives.

Conclusion

The this compound scaffold serves as a privileged structure in medicinal chemistry, enabling the development of compounds with diverse and potent biological activities. While the parent molecule's own mechanism of action remains to be elucidated, its derivatives have been shown to effectively modulate key biological targets, including dopamine D2 receptors, caspase-3, and PPARs. The data presented herein underscore the significant potential of this chemical class in the discovery of novel therapeutics for a range of diseases, from neurological disorders to cancer and metabolic conditions. Further exploration of this scaffold is warranted to fully realize its therapeutic promise.

References

The Multifaceted Biological Activities of 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including metabolic diseases, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A notable area of investigation for this compound derivatives is their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly as dual agonists for PPARα and PPARγ. These nuclear receptors are key regulators of glucose and lipid metabolism, making them attractive targets for the treatment of type 2 diabetes and dyslipidemia.

Quantitative Data: PPARα/γ Dual Agonist Activity

The following table summarizes the in vitro activity of a series of 3,4-disubstituted pyrrolidine acid analogs. The cis-3R,4S stereoisomer has been identified as the preferred configuration for potent dual agonism.

| Compound ID | Stereochemistry | hPPARα EC50 (nM) | hPPARγ EC50 (nM) |

| 3k | cis-3R,4S | 130 | 180 |

| 4i | cis-3R,4S | 11 | 14 |

Data sourced from studies on novel pyrrolidine acid analogs as potent dual PPARα/γ agonists.

Experimental Protocol: PPARα/γ Dual Agonist Transactivation Assay

This protocol outlines a cell-based luciferase reporter assay to determine the EC50 values of test compounds for human PPARα and PPARγ.

Materials:

-

HEK293 cells (or other suitable host cells)

-

Expression plasmids for GAL4-hPPARα-LBD and GAL4-hPPARγ-LBD

-

Luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS)

-

Transfection reagent (e.g., FuGENE 6)

-

DMEM supplemented with 10% charcoal-stripped fetal bovine serum

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway: PPARα/γ Activation

The activation of PPARα and PPARγ by this compound derivatives initiates a cascade of events leading to the regulation of target genes involved in glucose and lipid metabolism.

1-Benzylpyrrolidine-3-carboxylic Acid: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the pyrrolidine ring stands out as a privileged scaffold, frequently incorporated into the architecture of numerous natural products and synthetic drugs.[1] Its inherent structural features, including its three-dimensional nature and capacity for stereoisomerism, make it an invaluable component in the design of novel therapeutic agents. Within this class of compounds, 1-benzylpyrrolidine-3-carboxylic acid, particularly in its enantiomerically pure forms, has emerged as a crucial chiral building block. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, provides a versatile platform for a wide array of chemical transformations.

This technical guide offers a comprehensive overview of this compound, focusing on its synthesis, chiral resolution, and applications as a foundational element in the construction of complex, biologically active molecules. The strategic use of such chiral pool starting materials is a powerful approach to obtain optically pure compounds, circumventing the need for complex asymmetric syntheses or resolutions at later stages.[1] This document will provide detailed experimental protocols, structured data, and logical workflows to aid researchers in leveraging the full potential of this versatile building block.

Physicochemical and Structural Data

This compound is a stable, solid compound at room temperature.[2] Its key properties are summarized in the table below, providing essential information for its handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| CAS Number | 5731-18-0 | |

| Appearance | Solid | |

| Boiling Point | 343.1 ± 35.0 °C (Predicted) | [2] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.83 ± 0.20 (Predicted) | [2] |

| SMILES String | OC(=O)C1CCN(C1)Cc2ccccc2 | |

| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is paramount to its application in asymmetric synthesis. The general strategy involves the synthesis of the racemic mixture followed by chiral resolution, or a direct enantioselective synthesis.

Racemic Synthesis

The racemic form of this compound can be synthesized through various established organic chemistry routes. A common method involves the N-benzylation of a suitable pyrrolidine-3-carboxylic acid ester, followed by hydrolysis of the ester to yield the target carboxylic acid.

Chiral Resolution

Obtaining the individual (R)- and (S)-enantiomers is the most critical step for its use as a chiral building block. While specific resolution procedures for this exact compound are not detailed in the provided literature, general and effective methods for resolving chiral carboxylic acids can be applied. These methods typically involve:

-

Diastereomeric Salt Formation: The racemic acid is reacted with a chiral base (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to form a mixture of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the desired enantiomerically pure carboxylic acid.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers directly.[3] This method can provide high enantiomeric purity for both enantiomers from the racemic mixture.

The workflow for synthesis and resolution is depicted below.

Caption: General workflow for the synthesis and chiral resolution of this compound.

Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its amine and carboxylic acid functional groups.[1] The following protocols are representative of common transformations performed on this scaffold.

Protocol 1: N-Boc Protection of a Pyrrolidine-3-Carboxylic Acid Derivative

This protocol describes the protection of the nitrogen atom, a common first step to prevent its interference in subsequent reactions involving the carboxylic acid group.

Materials:

-

(R)-pyrrolidine-3-carboxylic acid (or its benzyl-protected analog)

-

Dioxane

-

1N Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether

-

3N Hydrochloric Acid (HCl)

Procedure:

-

Prepare a solution of the starting pyrrolidine carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.[1]

-

Add a solution of di-tert-butyl dicarbonate dissolved in dioxane to the mixture at room temperature.[1]

-

Stir the reaction mixture for approximately 1.5 hours.[1]

-

After the reaction, dilute the mixture with diethyl ether and transfer to a separatory funnel.[1]

-

Wash the organic phase with 1N NaOH.[1]

-

Collect the aqueous phase, acidify it with 3N HCl, and then extract the product with diethyl ether.[1]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Amide Coupling with a Protected Pyrrolidine-3-Carboxylic Acid

This protocol details the formation of an amide bond, a key reaction for building larger molecules and a cornerstone of peptide and medicinal chemistry.

Materials:

-

N-Boc-(R)-pyrrolidine-3-carboxylic acid (or its N-benzyl analog)

-

Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Desired primary or secondary amine

-

Appropriate workup and purification solvents (e.g., ethyl acetate, brine)

Procedure:

-

Dissolve the N-protected pyrrolidine-3-carboxylic acid in a suitable solvent such as DMF.[1]

-

To this solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[1]

-

Add the desired amine to the reaction mixture.[1]

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1]

-

Perform a standard aqueous workup, typically involving dilution with ethyl acetate and washing with water and brine.

-

Isolate and purify the resulting amide product using standard techniques such as column chromatography.[1]

Applications in Drug Discovery

The enantiopure forms of this compound are instrumental in the synthesis of various biologically active compounds. The pyrrolidine scaffold is a key structural feature in many potent and selective inhibitors and receptor agonists.[1]

Key Therapeutic Areas:

-

DPP-4 Inhibitors: Used in the treatment of type 2 diabetes, many dipeptidyl peptidase-4 (DPP-4) inhibitors incorporate a pyrrolidine core derived from chiral precursors like (R)-pyrrolidine-3-carboxylic acid.[1]

-

GABA Uptake Inhibitors: These compounds are investigated for their potential in treating neurological disorders. The pyrrolidine structure is crucial for their activity.[1]

-

PPAR Agonists: 4-benzylpyrrolidine-3-carboxylic acid derivatives have been developed as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are targets for metabolic diseases.[4]

The logical flow from the chiral building block to a final drug candidate is illustrated below, highlighting how the initial chirality is transferred to the final product.

Caption: Multi-step synthesis workflow starting from a chiral pyrrolidine building block.

The chirality of the building block is fundamentally linked to the biological activity of the final molecule. Enantiomers interact differently with chiral biological targets like enzymes and receptors. One enantiomer may exhibit high potency while the other is inactive or even produces undesirable side effects. This principle underscores the importance of using enantiomerically pure starting materials.

Caption: Logical relationship between building block chirality and final biological activity.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis and drug discovery.[1][5] Its ready accessibility in enantiomerically pure forms, combined with the presence of two distinct functional handles, makes it an attractive starting point for the synthesis of a diverse range of complex and biologically significant molecules.[1] The ability to introduce and maintain stereochemical integrity from an early stage is a cornerstone of efficient and effective pharmaceutical development. The protocols and conceptual workflows provided in this guide aim to equip researchers with the fundamental knowledge to successfully incorporate this important scaffold into their research and development programs.

References

Spectroscopic and Synthetic Profile of 1-benzylpyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-benzylpyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted spectroscopic values based on the compound's structure and general experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of drug discovery, chemical synthesis, and analytical chemistry.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol CAS Number: 5731-18-0

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and Mass Spectrometry and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.6 | Singlet | 2H | Benzyl methylene protons (-CH₂-Ph) |

| ~3.0-3.2 | Multiplet | 1H | Pyrrolidine C3 proton (-CH-) |

| ~2.8-3.0 | Multiplet | 2H | Pyrrolidine C5 protons (-CH₂-) |

| ~2.5-2.7 | Multiplet | 2H | Pyrrolidine C2 protons (-CH₂-) |

| ~2.0-2.2 | Multiplet | 2H | Pyrrolidine C4 protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | Carboxylic acid carbonyl carbon (-COOH) |

| ~138-140 | Aromatic quaternary carbon (C-ipso) |

| ~128-130 | Aromatic methine carbons (-CH=) |

| ~127-129 | Aromatic methine carbons (-CH=) |

| ~60 | Benzyl methylene carbon (-CH₂-Ph) |

| ~55-60 | Pyrrolidine C5 carbon (-CH₂-) |

| ~50-55 | Pyrrolidine C2 carbon (-CH₂-) |

| ~40-45 | Pyrrolidine C3 carbon (-CH-) |

| ~30-35 | Pyrrolidine C4 carbon (-CH₂-) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200-1300 | Medium | C-O stretch (carboxylic acid) |

| ~700-750 and ~690-710 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 206.1125 | [M+H]⁺ |

| 228.0944 | [M+Na]⁺ |

| 204.0979 | [M-H]⁻ |

Expected Fragmentation Pattern: In positive ion mode, fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the benzyl group (a loss of 91 Da).

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution with the same solvent to a final concentration of 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to aid ionization.

-

-

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive and/or negative ion mode.

-

Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

The instrument is typically coupled to a liquid chromatography (LC) system for sample introduction.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

The Versatile Scaffold: 1-Benzylpyrrolidine-3-Carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzylpyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, offering a versatile three-dimensional framework for the design of novel therapeutic agents. Its inherent structural features and synthetic tractability have led to its exploration in a wide array of drug discovery programs, targeting a diverse range of biological entities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their development as modulators of key signaling pathways implicated in various diseases.

Core Applications in Drug Discovery

Derivatives of this compound have shown significant promise as modulators of several important drug targets. This guide will focus on three key areas where this scaffold has been successfully employed:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: These compounds have been investigated for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

-

CXCR4 Receptor Antagonists: Targeting the CXCR4 receptor has implications in cancer metastasis, inflammation, and HIV entry.

-

STAT3 Signaling Inhibitors: Inhibition of the STAT3 pathway is a key strategy in the development of novel anticancer therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step sequences, with a key focus on controlling the stereochemistry of the pyrrolidine ring, which is crucial for biological activity.

General Synthetic Workflow

A common approach to synthesizing substituted this compound derivatives is through a 1,3-dipolar cycloaddition reaction. This powerful method allows for the construction of the pyrrolidine ring with good control over the relative stereochemistry of the substituents.

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique three-dimensional structure, stereochemical complexity, and ability to engage in various biological interactions have made it a versatile building block in the design of novel therapeutic agents across a wide range of disease areas.[1][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships.

Synthesis of the Pyrrolidine Scaffold

The construction of the pyrrolidine ring is a well-established field in organic synthesis, with numerous methods available to access a diverse array of substituted derivatives. Key synthetic strategies include:

-

1,3-Dipolar Cycloaddition: This is a classic and highly versatile method for constructing the pyrrolidine ring. It involves the reaction of an azomethine ylide with a dipolarophile, typically an alkene. This reaction allows for a high degree of control over the stereochemistry of the resulting pyrrolidine.[2]

-

Functionalization of Proline: The naturally occurring amino acid L-proline, which contains a pyrrolidine ring, is a readily available and chiral starting material for the synthesis of a wide variety of pyrrolidine derivatives.[5]

-

Ring-Closing Metathesis: This powerful reaction allows for the formation of the pyrrolidine ring from an acyclic diene precursor.

-

Reductive Amination of 1,4-Dicarbonyls: The reaction of a 1,4-dicarbonyl compound with an amine followed by reduction is a straightforward method for the synthesis of N-substituted pyrrolidines.

A representative experimental protocol for the synthesis of a spirooxindole-pyrrolidine derivative via a 1,3-dipolar cycloaddition is provided in the Experimental Protocols section.

Biological Activities and Mechanisms of Action

The pyrrolidine scaffold is a key pharmacophore in a vast number of biologically active molecules, demonstrating a remarkable breadth of therapeutic applications.[6][7]

Anticancer Activity

Pyrrolidine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[8]

Quantitative Data on Anticancer Activity

| Compound Class | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidines | MDM2/GPX4 Inhibition | MCF-7 | 0.24 (Ki) | [9] |

| Pyrrolidine-Oxadiazoles | Anthelmintic | H. contortus | 0.78 | [10] |

| Thiophene-containing Pyrrolidines | Cytotoxicity | MCF-7 | 17 | [11] |

| Thiophene-containing Pyrrolidines | Cytotoxicity | HeLa | 19 | [11] |

| Phenyl-containing Pyrrolidines | Cytotoxicity | MCF-7 | 22-29 | [11] |

| Phenyl-containing Pyrrolidines | Cytotoxicity | HeLa | 26-37 | [11] |

| Spirooxindole-pyrrolidine derivative 1 | EGFR Signaling Inhibition | A549 | 8.5 | [9] |

| Spirooxindole-pyrrolidine derivative 2 | EGFR Signaling Inhibition | A549 | 5.2 | [9] |

| Spirooxindole-pyrrolidine derivative 3 | EGFR Signaling Inhibition | A549 | 12.1 | [9] |

| Copper (II) complex 37a | Cytotoxicity | SW480 | 0.99 | [6] |

Signaling Pathway: CXCR4 in Cancer Metastasis

The chemokine receptor CXCR4, a G-protein coupled receptor, plays a crucial role in cancer metastasis.[1][12] Its ligand, CXCL12, is highly expressed in common sites of metastasis, such as the lungs, liver, and bone marrow. The interaction between CXCR4 on cancer cells and CXCL12 in the target organ microenvironment triggers a signaling cascade that promotes cell migration, invasion, and survival.[3][13] Several pyrrolidine-based compounds have been developed as CXCR4 antagonists to inhibit this process.[10]

CXCR4 signaling pathway and its inhibition by a pyrrolidine-based antagonist.

Antimicrobial Activity

The pyrrolidine scaffold is a common feature in many antibacterial and antifungal agents.[6][7] These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Quantitative Data on Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrrolidine-substituted halogenobenzenes | S. aureus | 32-128 | [4] |

| Pyrrolidine-substituted halogenobenzenes | C. albicans | 32-64 | [4] |

| Pyrrolidine-2,3-dione dimers | S. aureus (MSSA) | 8-16 | [14] |

| N-benzoylthiourea-pyrrolidine derivatives | A. baumannii | 31.25 | [7] |

| Pyrrolidine derivatives | A. baumannii | 62.5 | [7] |

| Tetrazoles with pyrrolidine ring | C. albicans | - | [7] |

Antiviral Activity

Pyrrolidine-containing compounds have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.[10][15][16] Their mechanisms of action often involve the inhibition of viral proteases or polymerases.

Quantitative Data on Antiviral Activity

| Compound Class | Virus | Target | EC50 (µM) | Reference |

| Pyrrolidine derivatives | SARS-CoV-2 | Main Protease (MPro) | - | [15][16] |

| 7H-Pyrrolo[2,3-d]pyrimidine analog | Zika Virus (ZIKV) | - | 5.21 | [17] |

| Pyrrolidine-based HCV NS3/4A Protease Inhibitors | HCV | NS3/4A Protease | - | [9] |

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in a variety of CNS-active drugs, including nootropics, anticonvulsants, and agents for neurodegenerative diseases.[7]

Quantitative Data on CNS Activity

| Compound Class | Target | Kᵢ (nM) | Reference |

| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | 22.34 | [18] |

| Varenicline | α4β2-nAChR | 0.06 | [19] |

| Pyrrolidine-2,5-dione-acetamides | - | ED50 = 80.38 mg/kg (MES test) | [20] |

Signaling Pathway: PI3K/Akt in Neuronal Survival

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation in many cell types, including neurons.[1][21] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Small molecule inhibitors of the PI3K/Akt pathway, some of which contain a pyrrolidine scaffold, are being investigated for various therapeutic applications, including cancer and neurological disorders.[13][22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbi.uliege.be [orbi.uliege.be]

- 15. Pyrrolidine synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Parameters of 1-Benzylpyrrolidine-3-carboxylic Acid

This technical guide provides a comprehensive overview of the core physicochemical parameters of 1-benzylpyrrolidine-3-carboxylic acid, a versatile building block in medicinal chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

This compound (CAS No: 5731-18-0) is a derivative of proline with a benzyl group attached to the nitrogen atom. Its molecular structure influences its physical and chemical properties, which are crucial for its application in synthesis and drug design. The key physicochemical parameters are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5731-18-0 |

| Molecular Formula | C₁₂H₁₅NO₂[1] |

| Molecular Weight | 205.25 g/mol |

| Canonical SMILES | C1C(C(=O)O)CN(C1)CC2=CC=CC=C2 |

| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |

| Physical Property | Value | Notes |

| Melting Point | 79-83 °C[1] | For the (S)-enantiomer. |

| Boiling Point | 343.1 ± 35.0 °C[2] | Predicted value. |

| Density | 1.205 ± 0.06 g/cm³[2] | Predicted value. |

| Flash Point | 161.3 °C[2] | Predicted value. |

| Vapor Pressure | 2.76E-05 mmHg at 25°C[2] | Predicted value. |

| Solubility | Easily soluble in solvents.[1] | Specific quantitative data is not readily available. |

| Appearance | White to yellowish solid.[1] | For the (S)-enantiomer. |

| Chemical Property | Value | Notes |

| pKa | 3.83 ± 0.20[2] | Predicted value for the carboxylic acid group. |

| logP | Not available | No experimental or predicted values were found. |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters and for the synthesis of this compound are outlined below.

Synthesis of this compound

A common method for the synthesis of N-benzyl-pyrrolidine derivatives involves the reductive amination of a suitable precursor followed by hydrolysis or direct benzylation of the pyrrolidine ring. A general synthetic approach starting from pyrrolidine-3-carboxylic acid is described below.

Protocol:

-

Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a suitable solvent such as methanol or a mixture of water and methanol.

-

Reaction Mixture: To the solution, add benzaldehyde (1.1 equivalents) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours to overnight, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., dilute acid if using NaBH₃CN). Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group can be determined experimentally using potentiometric titration.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The equivalence point is the point of the steepest slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical technique for its determination.

Protocol:

-

Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance).

-

Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a known volume of the other phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient amount of time to ensure that equilibrium is reached.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathway

This compound and its derivatives have been investigated for their potential as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation. There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

Activation of PPARs by a ligand, such as a fatty acid or a synthetic agonist, leads to a cascade of events that ultimately modulates gene expression.

Pathway Description:

-

Ligand Binding: An agonist, such as this compound, enters the cell and binds to the ligand-binding domain of a PPAR subtype (e.g., PPARα or PPARγ) in the nucleus.

-

Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing it to form a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Coactivator Recruitment: The binding of the heterodimer to the PPRE facilitates the recruitment of coactivator proteins.

-

Gene Transcription: The complex of the heterodimer and coactivators initiates the transcription of target genes, leading to the synthesis of specific proteins.

-

Biological Response: These proteins are involved in various metabolic processes, such as lipid metabolism and glucose homeostasis, as well as in the regulation of inflammation.

The development of selective PPAR agonists is an active area of research for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia, as well as inflammatory conditions. The structural features of this compound make it a valuable scaffold for the design of new and potent PPAR modulators.

References

The Versatile Precursor: A Technical Guide to 1-Benzylpyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules

For Immediate Release

[City, State] – [Date] – 1-Benzylpyrrolidine-3-carboxylic acid is a pivotal chiral building block in medicinal chemistry, serving as a versatile precursor for a diverse range of bioactive molecules. This technical guide provides an in-depth overview of its application in the synthesis of potent therapeutic agents, including Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, and Neurokinin-1 (NK1) receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with experimental protocols, quantitative data, and mechanistic insights.

Core Applications in Drug Discovery

The unique structural features of this compound, including its chiral center and modifiable carboxylic acid and benzyl groups, make it an ideal scaffold for the design and synthesis of targeted therapeutics. Its derivatives have shown significant promise in addressing a variety of pathological conditions.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists of PPARα and PPARγ, which are key regulators of glucose and lipid metabolism. These compounds have the potential to ameliorate dyslipidemia and restore glucose homeostasis, offering a promising avenue for the treatment of type 2 diabetes.

Table 1: Biological Activity of a Representative PPARα/γ Dual Agonist

| Compound | Target | EC50 (nM) |

| cis-3R,4S-4-Benzylpyrrolidine-3-carboxylic acid derivative | PPARα | 5 - 90 |

| PPARγ | 5 - 90 |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The pyrrolidine core is a well-established pharmacophore for the inhibition of DPP-IV, an enzyme responsible for the degradation of incretin hormones that regulate blood glucose levels. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.

Table 2: In Vitro Inhibitory Activity of a Pyrrolidine-Based DPP-IV Inhibitor

| Compound | Target | IC50 (µM) |

| 2-Benzylpyrrolidine Derivative | DPP-IV | 0.3 ± 0.03[1] |

Neurokinin-1 (NK1) Receptor Antagonists

The 1-benzylpyrrolidine scaffold has been utilized in the development of antagonists for the NK1 receptor, which is implicated in pain transmission, inflammation, and emesis. These antagonists block the action of Substance P, the endogenous ligand for the NK1 receptor, and have therapeutic potential in managing these conditions.

Table 3: Biological Activity of a Pyrrolidine-Based NK1 Receptor Antagonist

| Compound | Target | IC50 (nM) |

| 3-Aryl-7-aralkyl-1-oxa-7-azaspiro[4.5]decane derivative | Human NK1 Receptor | 0.4[1] |

Experimental Protocols

Detailed methodologies for the synthesis of these bioactive molecules are crucial for their further development and optimization.

Synthesis of PPAR Agonists via 1,3-Dipolar Cycloaddition

A key synthetic strategy for accessing 4-benzylpyrrolidine-3-carboxylic acid derivatives is the 1,3-dipolar cycloaddition reaction. This method allows for the stereoselective construction of the pyrrolidine ring.

General Protocol:

-

Generation of the Azomethine Ylide: An N-benzyl substituted α-amino acid or ester is reacted with an aldehyde or ketone in the presence of a dehydrating agent or via thermal decarboxylation.

-

Cycloaddition: The in situ generated azomethine ylide is reacted with a dipolarophile, such as an α,β-unsaturated ester (e.g., ethyl acrylate), to form the substituted pyrrolidine ring.

-

Purification: The resulting cycloadduct is purified using standard techniques such as column chromatography.

Synthesis of DPP-IV Inhibitors via Amide Coupling

The synthesis of pyrrolidine-based DPP-IV inhibitors often involves the formation of an amide bond between the carboxylic acid of the pyrrolidine core and a suitable amine-containing fragment.

General Protocol:

-

Activation of the Carboxylic Acid: this compound is treated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Amine Addition: The desired amine is added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion, followed by an aqueous work-up and purification of the final amide product.

Synthesis of NK1 Receptor Antagonists

The synthesis of NK1 receptor antagonists based on the 1-benzylpyrrolidine scaffold can be achieved through multi-step sequences involving the introduction of key pharmacophoric elements.

General Protocol:

-

Scaffold Elaboration: The this compound is converted to a suitable intermediate, such as an amide or ester.

-

Introduction of Aromatic Moieties: Key aromatic groups, often containing trifluoromethyl substituents, are introduced via coupling reactions or by using appropriately substituted building blocks.

-

Final Modifications and Purification: Subsequent chemical transformations and purifications yield the final NK1 receptor antagonist.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these bioactive molecules exert their effects is fundamental to drug development.

PPAR Signaling Pathway

PPAR agonists, upon binding to their receptors, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to regulate lipid and glucose metabolism.

DPP-IV Inhibition

DPP-IV inhibitors prevent the degradation of the incretin hormones GLP-1 and GIP. This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon release from α-cells.

References

In Silico Exploration of 1-Benzylpyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including enzymes and receptors implicated in neurological disorders. In silico methodologies provide a rapid and cost-effective avenue to explore the therapeutic potential of derivatives of this scaffold, enabling the prediction of their biological activity, pharmacokinetic properties, and potential toxicities before their synthesis. This technical guide offers an in-depth overview of the in silico studies of this compound derivatives, presenting key quantitative data, detailed experimental protocols for computational assays, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative In Silico and In Vitro Data

The following tables summarize key in silico and in vitro data for this compound derivatives and structurally related compounds, providing insights into their potential as therapeutic agents.

Table 1: Molecular Docking and Biological Activity Data of Pyrrolidine Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Activity | Experimental Activity (IC₅₀, µM) | Reference |

| Pyrrolidin-2-one Derivative 14a | Acetylcholinesterase (AChE) | -18.59 | Potent Inhibitor | Not Reported | [1][2] |

| Pyrrolidin-2-one Derivative 14d | Acetylcholinesterase (AChE) | -18.057 | Potent Inhibitor | Not Reported | [1][2] |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | -17.257 | Known Inhibitor | Not Reported in this study | [1][2] |

| Pyrrolidine Thiosemicarbazone 5d | Dihydrofolate Reductase (DHFR) | Not Reported | Potent Inhibitor | 12.37 ± 0.48 | [3] |

| Pyrrolidine Thiosemicarbazone 5l | Dihydrofolate Reductase (DHFR) | Not Reported | Potent Inhibitor | 12.38 ± 0.25 | [3] |

| Methotrexate (Reference) | Dihydrofolate Reductase (DHFR) | Not Reported | Known Inhibitor | 0.086 ± 0.07 | [3] |

Table 2: Predicted ADMET Properties of Pyrrolidin-2-one Derivatives

| Compound ID | CNS Activity | Oral Absorption | hERG Blockade | Drug-Likeness | Reference |

| Derivative 14a | CNS Active | Good to Excellent | No | Drug-like | [1][2] |

| Derivative 14d | CNS Active | Good to Excellent | No | Drug-like | [1][2] |

Experimental Protocols

This section details the methodologies for key in silico experiments commonly employed in the study of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol is a generalized procedure based on the use of Glide, a popular docking program.

-

Receptor Preparation :

-

Obtain the 3D crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) from the Protein Data Bank.

-

Using a molecular modeling suite like Schrödinger's Protein Preparation Wizard, preprocess the protein by adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing all water molecules that are not involved in ligand binding.

-

Optimize the hydrogen bond network and perform a restrained minimization of the protein structure.

-

-

Ligand Preparation :

-

The 3D structures of the this compound derivatives are built using a molecular builder.

-

The ligands are prepared using a tool like LigPrep from Schrödinger, which generates various tautomers, stereoisomers, and ionization states at a specified pH range (e.g., 7.0 ± 2.0).

-

Energy minimization of the generated ligand conformations is performed.

-

-

Receptor Grid Generation :

-

A receptor grid is generated around the active site of the prepared protein. The active site is typically defined by a co-crystallized ligand or by identifying key catalytic residues.

-

The grid box is centered on the active site with dimensions sufficient to accommodate the ligands.

-

-

Ligand Docking :

-

The prepared ligands are docked into the receptor grid using a docking algorithm like Glide.

-

Docking can be performed at different precision levels (e.g., High Throughput Virtual Screening - HTVS, Standard Precision - SP, Extra Precision - XP) to balance speed and accuracy[4].

-

The docking poses are scored based on a scoring function (e.g., GlideScore) that estimates the binding affinity. The results are analyzed to identify the best binding poses and interactions with the receptor.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.

-

System Preparation :

-

The best-docked pose of the ligand-protein complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic boundary box (e.g., a cubic or orthorhombic box) and solvated with an explicit water model (e.g., TIP3P).

-

Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system.

-

-

Simulation Protocol :

-

The system is first subjected to energy minimization to remove any steric clashes.

-

A short period of NVT (constant number of particles, volume, and temperature) ensemble simulation is performed to heat the system to the desired temperature (e.g., 300 K).

-

This is followed by a longer NPT (constant number of particles, pressure, and temperature) ensemble simulation to equilibrate the system at the desired temperature and pressure (e.g., 1 atm).

-

Finally, a production MD run is performed for a significant duration (e.g., 100 ns) to collect trajectory data.

-

-

Analysis :

-

The trajectory from the production run is analyzed to evaluate the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are also analyzed over the course of the simulation.

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of a compound.

-

Input Preparation :

-

The 3D structures of the this compound derivatives are used as input.

-

-

Property Calculation :

-

A specialized software like QikProp from Schrödinger is used to calculate a wide range of physicochemical and pharmacokinetic properties.

-

These properties include but are not limited to: molecular weight, logP (octanol/water partition coefficient), logS (aqueous solubility), blood-brain barrier permeability, Caco-2 cell permeability, human oral absorption, and potential for hERG K+ channel blockage[1][5][6].

-

-

Analysis :

-

The predicted properties are compared against the acceptable ranges for drug-like molecules (e.g., Lipinski's rule of five).

-

This analysis helps in identifying candidates with favorable ADMET profiles for further development and flagging those with potential liabilities.

-

Mandatory Visualizations

Signaling Pathway

Caption: Acetylcholinesterase Inhibition Pathway.

Experimental Workflow

Caption: In Silico Drug Discovery Workflow.

Logical Relationship

Caption: ADMET Filtering Logic for Virtual Screening.

References

- 1. The DrugDiscoveryLab web page [drugdiscoverylab.unina.it]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. study.com [study.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3S)-1-Benzylpyrrolidine-3-carboxylic acid, a chiral β-amino acid derivative, stands as a versatile and valuable scaffold in the realm of asymmetric synthesis. Its rigid, stereochemically defined pyrrolidine ring, coupled with the synthetic handles of a secondary amine and a carboxylic acid, renders it an important building block for the synthesis of complex, biologically active molecules and a potential organocatalyst for stereoselective transformations. This technical guide provides an in-depth exploration of its synthesis, applications, and the mechanistic principles that underpin its utility in creating chiral molecules, which are of paramount importance in drug discovery and development.

Core Concepts: The Power of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged structural motif found in numerous natural products and pharmaceuticals.[1] The inherent chirality of molecules like (3S)-1-benzylpyrrolidine-3-carboxylic acid allows them to serve as powerful tools in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. This stereochemical control is crucial, as different enantiomers of a drug can exhibit vastly different biological activities.

(3S)-1-Benzylpyrrolidine-3-carboxylic acid can be employed in two primary ways in asymmetric synthesis:

-

As a Chiral Building Block: Its pre-defined stereocenter can be incorporated into a larger molecule, transferring its chirality to the final product. This "chiral pool" approach is an efficient strategy for the synthesis of enantiomerically pure compounds.[1]

-

As an Organocatalyst: The secondary amine and carboxylic acid functionalities can act in concert to catalyze chemical reactions in a stereoselective manner. This mode of action is central to the field of organocatalysis, which utilizes small organic molecules to accelerate and control chemical transformations.

Synthesis of (3S)-1-Benzylpyrrolidine-3-carboxylic Acid

The synthesis of (3S)-1-benzylpyrrolidine-3-carboxylic acid typically starts from the commercially available (S)-pyrrolidine-3-carboxylic acid. The key transformation is the N-benzylation of the secondary amine.

Experimental Protocol: N-Benzylation of (S)-Pyrrolidine-3-carboxylic Acid

This protocol describes a general procedure for the synthesis of (3S)-1-benzylpyrrolidine-3-carboxylic acid.

Materials:

-

(S)-Pyrrolidine-3-carboxylic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (S)-pyrrolidine-3-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of methanol and water.

-

Addition of Benzyl Bromide: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure.

-